molecular formula C4HBr2N3O2 B13101182 4,6-Dibromo-5-nitropyrimidine

4,6-Dibromo-5-nitropyrimidine

Cat. No.: B13101182
M. Wt: 282.88 g/mol
InChI Key: PVYGQZKIWKKLTN-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Nitropyrimidine Scaffolds in Modern Chemical Synthesis

Halogenated nitropyrimidine scaffolds are key intermediates in the synthesis of a wide range of complex organic molecules. The presence of both halogen atoms and a nitro group on the pyrimidine (B1678525) ring creates a highly electrophilic aromatic system, ripe for a variety of chemical transformations. The electron-withdrawing nature of the nitro group and the halogens activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr) reactions. mdpi-res.com This allows for the sequential and regioselective introduction of various functional groups, a crucial strategy in the construction of diverse molecular libraries for drug discovery and materials science. acs.org

The strategic placement of bromine atoms at the 4 and 6 positions, flanking the nitro group at the 5-position in 4,6-Dibromo-5-nitropyrimidine, provides two distinct and reactive leaving groups. This arrangement allows for controlled, stepwise functionalization, enabling the synthesis of di-substituted pyrimidines with different substituents at the 4 and 6 positions. This level of control is highly sought after in the design of molecules with specific three-dimensional structures and electronic properties.

Furthermore, the nitro group itself can be a versatile functional handle. It can be reduced to an amino group, which can then participate in a variety of coupling reactions or be used to introduce further complexity into the molecule. This dual reactivity of halogenated nitropyrimidines makes them powerful tools for synthetic chemists.

Evolution of Research on Pyrimidine Core Structures and Functionalization

Research into pyrimidine chemistry has a rich history, dating back to the initial isolation and characterization of the parent heterocycle. Early work focused on understanding the fundamental reactivity of the pyrimidine ring and developing methods for its synthesis. ijsat.org The discovery of pyrimidine bases as fundamental components of nucleic acids spurred intense investigation into their biological roles and the synthesis of analogs for medicinal purposes. ijsat.org

Over the decades, the focus of pyrimidine research has shifted towards more sophisticated methods of functionalization. researchgate.net Initially, synthetic strategies often relied on the condensation of 1,3-dicarbonyl compounds with urea (B33335) or related reagents. ijsat.org While effective for producing simple pyrimidines, these methods often lacked regiocontrol and were not amenable to the synthesis of highly substituted or complex derivatives.

The advent of modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, has revolutionized pyrimidine chemistry. researchgate.net These powerful techniques allow for the direct and selective introduction of a wide array of substituents onto the pyrimidine core, including aryl, alkyl, and amino groups. C-H activation strategies have also emerged as a powerful tool for the direct functionalization of the pyrimidine ring, offering more atom-economical and environmentally friendly synthetic routes. ijsat.org

The development of methods for the synthesis of halogenated pyrimidines, such as this compound, has been a significant milestone. These intermediates have opened up new avenues for the synthesis of previously inaccessible pyrimidine derivatives through sequential nucleophilic substitution and cross-coupling reactions. acs.org

Current Research Landscape and Strategic Importance of this compound

The current research landscape surrounding this compound is vibrant and focused on leveraging its unique reactivity for the synthesis of novel compounds with diverse applications. Researchers are actively exploring its use in the following areas:

Medicinal Chemistry: The pyrimidine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous approved drugs. researchgate.net The ability to precisely functionalize the pyrimidine ring using this compound as a starting material is of immense value in the development of new therapeutic agents. For instance, it can serve as a precursor for the synthesis of kinase inhibitors, a class of drugs that has shown great promise in cancer therapy. The differential reactivity of the bromine atoms allows for the introduction of various pharmacophores to optimize binding affinity and selectivity.

Agrochemicals: Pyrimidine derivatives are also widely used in the agrochemical industry as herbicides and insecticides. chemimpex.com The development of new and more effective crop protection agents is a constant need, and this compound provides a platform for the synthesis of novel active ingredients. For example, it is an important intermediate in the synthesis of certain aryloxyphenoxypropionate herbicides. google.com

Materials Science: The rigid and planar nature of the pyrimidine ring, combined with the potential for extensive functionalization, makes pyrimidine-based compounds attractive for applications in materials science. nih.gov They can be incorporated into polymers, dyes, and other functional materials. The reactivity of this compound allows for the tuning of the electronic and photophysical properties of these materials.

The strategic importance of this compound lies in its role as a versatile and highly reactive building block. Its trifunctional nature, with two bromine atoms and a nitro group, provides a wealth of opportunities for synthetic chemists to create complex and diverse molecular architectures. As the demand for novel and sophisticated organic molecules continues to grow, the importance of key intermediates like this compound is only set to increase.

PropertyValue
IUPAC Name This compound
CAS Number 1220634-13-8
Molecular Formula C4HBr2N3O2
Molecular Weight 298.88 g/mol
Appearance Not specified in the provided results
Melting Point Not specified in the provided results

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4HBr2N3O2

Molecular Weight

282.88 g/mol

IUPAC Name

4,6-dibromo-5-nitropyrimidine

InChI

InChI=1S/C4HBr2N3O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H

InChI Key

PVYGQZKIWKKLTN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Br)[N+](=O)[O-])Br

Origin of Product

United States

Advanced Synthetic Methodologies for 4,6 Dibromo 5 Nitropyrimidine and Analogues

Regioselective Bromination Strategies for Pyrimidine (B1678525) Rings

The introduction of bromine atoms at specific positions on the pyrimidine ring is a critical step in the synthesis of 4,6-dibromo-5-nitropyrimidine. Due to the electron-withdrawing nature of the two nitrogen atoms, the pyrimidine ring is deactivated towards electrophilic attack. However, the presence of activating groups or specific reaction conditions can facilitate regioselective bromination, primarily at the C-5 position, which is the most electron-rich carbon atom.

Various brominating agents have been employed to achieve this transformation. A common method involves the use of N-bromosuccinimide (NBS), often in a suitable solvent like acetonitrile (B52724). For instance, the electrophilic aromatic bromination of certain pyrimidine derivatives can be achieved by treating them with NBS at temperatures ranging from 0 °C to room temperature, yielding the corresponding bromo-substituted products. nih.gov Another classical approach is the direct use of bromine in a solvent such as acetic acid. For example, the dibromination of p-nitrophenol, a different aromatic system but illustrating the principle, can be achieved with a solution of bromine in glacial acetic acid, yielding the 2,6-dibromo derivative in high yield. orgsyn.org The choice of solvent and temperature is crucial to control the reactivity and prevent undesired side reactions.

The regioselectivity of bromination is governed by the electronic properties of the substituents already present on the pyrimidine ring. Electron-donating groups enhance the nucleophilicity of the ring and direct the electrophilic attack, while electron-withdrawing groups further deactivate the ring, making bromination more challenging. Theoretical analyses suggest that for electron-deficient systems, the position of electrophilic attack can be predicted by considering the stability of the intermediate arenium ion. nih.gov

SubstrateBrominating AgentSolventTemperatureProductYield (%)
Compound 5 (a model arene)N-Bromosuccinimide (NBS)AcetonitrileRoom Temppara-bromo product96
Compound 21 (a model arene)N-Bromosuccinimide (NBS)Acetonitrile0 °Cmono-bromo product92
p-NitrophenolBromineGlacial Acetic AcidRoom Temp to 85°C2,6-Dibromo-4-nitrophenol96-98

Controlled Nitration Procedures for Pyrimidine Architectures

The introduction of a nitro group at the C-5 position of the dibrominated pyrimidine ring is a key step to afford the final product. This nitration is typically achieved through electrophilic substitution using a strong nitrating agent.

Optimization of Nitrating Reagents and Reaction Parameters

The nitration of pyrimidine derivatives, especially those already bearing deactivating halogen substituents, requires carefully optimized conditions to achieve the desired product in good yield. A common and effective nitrating agent is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

The reaction temperature is a critical parameter that must be controlled to prevent over-nitration or decomposition of the starting material. For instance, the synthesis of 2-substituted-5-nitro-4,6-dihydroxypyrimidines can be carried out by adding the dihydroxy-pyrimidine to a mixture of sulfuric acid and nitrosonitric acid at a controlled temperature of less than 30 °C, followed by stirring at 40-50 °C. google.com The synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine involves a nitration step using concentrated or fuming nitric acid. google.com

The choice of solvent, reaction time, and the ratio of nitrating agents are all important parameters that need to be optimized for each specific substrate to maximize the yield and purity of the desired 5-nitropyrimidine (B80762) derivative.

SubstrateNitrating AgentReaction ConditionsProduct
2-Substituted-4,6-dihydroxypyrimidineSulfuric acid, Nitrosonitric acid<30 °C then 40-50 °C for 1-2h2-Substituted-5-nitro-4,6-dihydroxypyrimidine
Diethyl malonateConcentrated or Fuming Nitric Acid-Diethyl 2-nitromalonate
2-Methylpyrimidine-4,6(1H,5H)-dioneNitric acid/Sulfuric acid mixture-FOX-7 precursor

Stereoelectronic Control in Pyrimidine Nitration

The regioselectivity of nitration in pyrimidine rings is governed by stereoelectronic effects. The electron density at the various positions of the pyrimidine ring dictates the site of electrophilic attack. The C-5 position is generally the most susceptible to electrophilic substitution due to its higher electron density compared to the C-2, C-4, and C-6 positions, which are adjacent to the electron-withdrawing nitrogen atoms.

The presence of substituents on the ring significantly influences this regioselectivity. Electron-donating groups at positions 2, 4, or 6 can further activate the C-5 position. Conversely, electron-withdrawing groups at these positions will further deactivate the entire ring, making nitration more difficult but still favoring the C-5 position. The stability of the sigma complex (Wheland intermediate) formed during the electrophilic attack is a key factor. The intermediate for substitution at C-5 allows for delocalization of the positive charge without placing it on the electronegative nitrogen atoms, which is a destabilizing effect. This inherent electronic preference makes the nitration at C-5 a highly favored process in most substituted pyrimidines.

Multi-step Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through multi-step sequences that can be either convergent or divergent. A convergent synthesis involves the separate synthesis of different fragments of the molecule, which are then combined in the final steps. A divergent approach starts from a common intermediate that is then elaborated into a variety of related structures.

Construction of the Pyrimidine Core from Acyclic Precursors (e.g., malonate derivatives)

A widely used and versatile method for the construction of the pyrimidine core is the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea (B33335), thiourea, or their derivatives. bu.edu.eg Malonate derivatives, such as diethyl malonate, are common choices for the three-carbon component.

The synthesis of 4,6-dihydroxypyrimidine (B14393), a key intermediate, can be achieved by reacting a malonic acid ester with formamide (B127407) and an alkali metal alkoxide at elevated temperatures. google.com In a typical procedure, diethyl malonate is reacted with formamide and sodium ethoxide in ethanol. google.com The resulting 4,6-dihydroxypyrimidine exists in tautomeric equilibrium with pyrimidine-4,6-dione. This pyrimidine core can then be further functionalized.

C-C-C FragmentN-C-N FragmentReaction ConditionsProduct
Diethyl malonateFormamide, Sodium ethoxideEthanol, elevated temperature4,6-Dihydroxypyrimidine
Malonic acid esterFormamide, Alkali metal alkoxideElevated temperature4,6-Dihydroxypyrimidine

Strategic Introduction of Halogens via Halogenation of Hydroxy/Thio Pyrimidine Intermediates

Once the pyrimidine-4,6-dione core is synthesized, the hydroxyl groups can be converted into halogens, which are excellent leaving groups for subsequent nucleophilic substitution reactions or serve as the final halogen substituents in the target molecule.

The conversion of hydroxypyrimidines to chloropyrimidines is commonly achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). For example, 4,6-dihydroxypyrimidine can be treated with phosphorus oxychloride, often in the presence of a base like N,N-diisopropylethylamine (Hünig's base), to yield 4,6-dichloropyrimidine (B16783). google.com The reaction can also be carried out using thionyl chloride in the presence of a catalyst. google.com The resulting 4,6-dichloropyrimidine is a versatile intermediate for the synthesis of various pyrimidine derivatives. The chlorine atoms can then be subjected to further reactions or can be the final halogen atoms in the desired product. If the target is the dibromo derivative, similar brominating agents for hydroxyl groups would be employed, or a halogen exchange reaction could be performed.

Starting MaterialReagentProductYield (%)
4,6-DihydroxypyrimidinePhosphorus oxychloride, N,N-Diisopropylethylamine4,6-Dichloropyrimidine-
4,6-DihydroxypyrimidineThionyl chloride, Catalyst4,6-Dichloropyrimidine>83
4,6-DihydroxypyrimidineChlorine supply agent, Triethylamine4,6-Dichloropyrimidine>90

Comparative Analysis of Synthetic Pathways for Related Dibromo/Dichloro Nitropyrimidines

A common precursor for the synthesis of these compounds is a 4,6-dihydroxypyrimidine derivative, which can be obtained through the cyclization of diethyl malonate or a related active methylene (B1212753) compound with a suitable amidine or urea derivative. Subsequent nitration of the pyrimidine ring, typically at the 5-position, is achieved using standard nitrating agents like a mixture of nitric acid and sulfuric acid. The crucial step that differentiates the synthesis of the dibromo and dichloro analogues is the halogenation of the 4,6-dihydroxy-5-nitropyrimidine (B14392) intermediate.

For the synthesis of 4,6-dichloro-5-nitropyrimidine (B16160), the halogenation is commonly accomplished using strong chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylaniline. This reaction typically requires heating at reflux temperatures to drive the conversion of the hydroxyl groups to chlorides. The use of thionyl chloride (SOCl₂) is another viable method for this transformation.

Conversely, the synthesis of this compound necessitates the use of brominating agents. While direct synthesis of this specific compound is less commonly documented, analogous reactions on similar heterocyclic systems suggest the use of reagents like phosphorus oxybromide (POBr₃) or a combination of bromine and a suitable solvent such as acetic acid. The bromination of related compounds, such as 2,4-dichloro-6-methyl-5-nitropyrimidine (B14206) to yield a dibromomethyl derivative, has been achieved using an excess of bromine in acetic acid at elevated temperatures. This suggests that similar conditions could be applied to the dihydroxynitropyrimidine precursor.

The choice of halogenating agent and the reaction conditions are influenced by the relative reactivity of chlorine and bromine. Chlorine is a more reactive halogen than bromine, which can lead to faster reaction times but potentially lower selectivity in some cases. Bromination, being a less exothermic process, often exhibits greater selectivity. masterorganicchemistry.comstackexchange.com This difference in reactivity also impacts the choice of reagents and the required energy input for the reaction.

The following interactive data table provides a comparative overview of the synthetic pathways for 4,6-dichloro-5-nitropyrimidine and the proposed pathway for this compound, based on analogous transformations.

Feature4,6-Dichloro-5-nitropyrimidine SynthesisProposed this compound Synthesis
Starting Material 4,6-Dihydroxy-5-nitropyrimidine4,6-Dihydroxy-5-nitropyrimidine
Halogenating Agent Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)Phosphorus oxybromide (POBr₃) or Bromine (Br₂) in acetic acid
Catalyst N,N-Dimethylaniline (often used with POCl₃)May not be necessary, but Lewis acids could be explored
Reaction Temperature Typically reflux (e.g., 100-110 °C for POCl₃) google.comLikely elevated temperatures (e.g., 50 °C for Br₂ in acetic acid on a related substrate) acs.org
Reaction Time Several hoursPotentially longer than chlorination due to lower reactivity of bromine
Work-up Hydrolysis in ice water, extraction with an organic solventSimilar work-up involving quenching and extraction
Yield Reported yields for analogous chlorinations are in the range of 40-80% google.comExpected to be comparable, but may vary based on specific conditions
Reactivity/Selectivity Higher reactivity of chlorine may lead to faster reactions masterorganicchemistry.comstackexchange.comHigher selectivity often observed with bromination masterorganicchemistry.comstackexchange.com

Elucidation of Reactivity Patterns and Reaction Mechanisms for 4,6 Dibromo 5 Nitropyrimidine

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine (B1678525) ring is inherently electron-deficient, and this characteristic is significantly amplified by the presence of the nitro group at the 5-position. This electronic arrangement makes the 4- and 6-positions highly susceptible to nucleophilic attack.

Influence of Bromine and Nitro Group on SNAr Reactivity and Site Selectivity

The two bromine atoms at the 4- and 6-positions, coupled with the potent electron-withdrawing nitro group at the C5 position, render the pyrimidine ring highly activated towards nucleophilic aromatic substitution (SNAr) reactions. rsc.orgbeilstein-journals.org The nitro group, through its strong -M (mesomeric) and -I (inductive) effects, significantly decreases the electron density of the pyrimidine ring, thereby facilitating the attack of nucleophiles. This activation is crucial for the facile displacement of the bromine atoms, which act as good leaving groups.

The strong electron-withdrawing nature of the nitro group is paramount for the high reactivity of the substrate in SNAr reactions. nih.gov This is a common feature observed in related nitro-activated aromatic systems.

Detailed Studies of Aminolysis Reactions and Product Distributions

The reaction of 4,6-dibromo-5-nitropyrimidine with amines (aminolysis) has been a focal point of study. In a notable investigation, the reaction of 4,6-dichloro-5-nitropyrimidine (B16160) (a closely related analogue) with primary amines led to an unexpected outcome. Instead of the anticipated mono- or di-substituted amino products, a symmetric 4,6-dialkylamino-5-nitropyrimidine was formed. ugr.es This suggests a sequential substitution pattern where the initial substitution product undergoes further reaction.

A study on the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines revealed that the chlorine atom is the better leaving group in the initial substitution. ugr.es However, in the subsequent step, the alkoxy group is preferentially displaced by the amine, leading to the symmetrically disubstituted product. ugr.eschemrxiv.org This surprising reactivity, where an alkoxy group is a better leaving group than a chlorine atom in the second substitution, was investigated through computational studies. These studies suggested the formation of pre-reactive molecular complexes and Meisenheimer complexes that play a crucial role in the reaction mechanism. rsc.orgugr.es

The following table summarizes the products obtained from the reaction of a 6-alkoxy-4-chloro-5-nitropyrimidine with various primary amines, leading to symmetrically disubstituted products.

AmineProductYield (%)
N-benzylamineN4,N6-dibenzyl-5-nitropyrimidine-4,6-diamine33-82
N-phenethylamine5-nitro-N4,N6-diphenethylpyrimidine-4,6-diamine13-41
N-isopropylamineN4,N6-diisopropyl-5-nitropyrimidine-4,6-diamine60-92
N-isobutylamineN4,N6-diisobutyl-5-nitropyrimidine-4,6-diamine83
N-ethylamineN4,N6-diethyl-5-nitropyrimidine-4,6-diamine89
N-(4-bromobenzyl)amineN4,N6-bis(4-bromobenzyl)-5-nitropyrimidine-4,6-diamine68
N-(3-chlorobenzyl)amineN4,N6-bis(3-chlorobenzyl)-5-nitropyrimidine-4,6-diamine93
N-(2-chlorobenzyl)amineN4,N6-bis(2-chlorobenzyl)-5-nitropyrimidine-4,6-diaminequantitative

Role of Solvent Effects and Catalysis in SNAr Transformations

Solvent choice plays a critical role in the efficiency of SNAr reactions. frontiersin.org Polar aprotic solvents are known to significantly enhance the rates of SNAr reactions by stabilizing the charged Meisenheimer intermediate. acs.orgnih.gov Solvents like dimethylformamide (DMF) and acetonitrile (B52724) are effective in this regard. smolecule.com In some instances, the use of a base can also serve as a catalyst in the decomposition of the zwitterionic complex formed during the reaction. frontiersin.org

Recent advancements have explored more environmentally benign reaction conditions. For example, the use of the sustainable polymer hydroxypropyl methylcellulose (B11928114) (HPMC) in water has been shown to enable SNAr reactions under mild conditions, with equimolar amounts of reagents. d-nb.info This methodology has demonstrated excellent chemo- and regioselectivities and a broad functional group tolerance. d-nb.info

Palladium-Catalyzed and Other Cross-Coupling Reactions

Beyond SNAr, this compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Scope, Limitations, and Regiochemical Control

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between an organoboron compound and an organic halide. libretexts.org For dihalogenated pyrimidines, the regioselectivity of the coupling is a key consideration. In the case of symmetrically substituted 4,6-dihalopyrimidines, mono-Suzuki-Miyaura coupling can be achieved efficiently under appropriate conditions. rsc.orgresearchgate.net

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. nrochemistry.com This trend allows for selective coupling reactions on polyhalogenated substrates. The regiochemical outcome of Suzuki-Miyaura coupling on substituted dihalopyrimidines can be influenced by the electronic and steric nature of the substituents already present on the pyrimidine ring. rsc.org For instance, in unsymmetrical dihalopyrimidines, the position of the coupling is often directed by the existing substituent.

Exploration of Alternative Cross-Coupling Methodologies (e.g., Sonogashira, Buchwald-Hartwig)

Other palladium-catalyzed cross-coupling reactions have also been explored with substrates similar to this compound.

The Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, is a valuable tool for introducing alkynyl moieties. gold-chemistry.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. nrochemistry.com The reactivity of the halide follows the general trend I > OTf > Br > Cl, allowing for selective couplings. nrochemistry.com

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an amine with an aryl halide. researchgate.netacsgcipr.orgnumberanalytics.com This reaction is particularly useful when direct SNAr is not feasible. acsgcipr.org The choice of palladium catalyst and ligand is crucial for the success of the reaction, with bulky phosphine (B1218219) ligands often being employed. nih.govsnnu.edu.cn The reaction can tolerate a range of functional groups, including nitro groups. numberanalytics.com

Catalytic Systems and Ligand Effects in Pyrimidine Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the functionalization of halogenated pyrimidines. The choice of catalytic system, including the palladium precursor and the ancillary ligand, is critical in determining the efficiency and selectivity of these transformations.

For dihalogenated pyrimidines, the selection of an appropriate ligand can influence which halogen is preferentially substituted. In many instances, bulky, electron-rich phosphine ligands have proven effective for activating otherwise unreactive C-Cl bonds and promoting C-C bond formation. researchgate.net The catalytic cycle for a typical Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govscirp.org The nature of the ligand influences each of these steps, with bulkier ligands often favoring the formation of coordinatively unsaturated palladium(0) species that are more active in oxidative addition. nih.gov

In the context of substituted dichloropyrimidines, studies have shown that the reaction can be directed to a specific position. For example, the use of bulky monophosphine ligands like QPhos can invert the "innate" selectivity in the Suzuki-Miyaura coupling of 2,4-dichloropyridines, favoring reaction at the C4 position. nih.gov Conversely, diphosphine ligands such as dppf may promote conventional selectivity. nih.gov Investigations into the Suzuki-Miyaura reaction of 4,6-dichloropyrimidines bearing various substituents have identified catalyst systems like Pd(OAc)2/PPh3/K3PO4 and Pd(PPh3)2Cl2/K3PO4 as effective for achieving disubstitution with arylboronic acids. researchgate.net While specific studies on this compound are not extensively detailed in the provided results, the principles governing the reactivity of similar dihalopyrimidines are applicable. The strong electron-withdrawing effect of the nitro group at the 5-position is expected to activate the C4 and C6 positions towards nucleophilic attack, including the oxidative addition step in palladium-catalyzed couplings.

Catalyst SystemLigandBaseSolventApplicationReference
Pd(OAc)2 / PPh3TriphenylphosphineK3PO4Not SpecifiedSuzuki-Miyaura of 4,6-dichloropyrimidines researchgate.net
Pd(PPh3)2Cl2TriphenylphosphineK3PO4Not SpecifiedSuzuki-Miyaura of 4,6-dichloropyrimidines researchgate.net
Pd/IPrIPr (N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)Not SpecifiedNot SpecifiedC4-selective Kumada and Negishi couplings nih.gov
Pd2(dba)3 / XPhosXPhosK2CO3n-ButanolSuzuki coupling of heteroaryl compounds researchgate.net

Chemical Transformations of the Nitro Functional Group

The nitro group in this compound is a key functional handle that can undergo a variety of chemical transformations, significantly expanding the synthetic utility of the parent molecule.

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis. jsynthchem.com A variety of reagents and conditions can be employed to achieve this, with the choice often depending on the presence of other functional groups in the molecule. For the selective reduction of a nitro group in the presence of other reducible functionalities, specific reagents are required. nowgonggirlscollege.co.in For instance, iron powder in the presence of an acid like acetic acid or hydrochloric acid is a classic and effective method for reducing aromatic nitro compounds. researchgate.net An iron/calcium chloride system has also been reported as an efficient method for aryl nitro reduction. researchgate.net

In the context of heterocyclic nitro compounds, their selective reduction can be challenging but is crucial for the synthesis of important building blocks for materials and drug design. researchgate.net For the reduction of 4,6-dichloro-5-nitropyrimidine to the corresponding 5-amino derivative, iron in acetic acid or HCl has been successfully used. researchgate.net While direct examples for the dibromo analogue are not provided, similar conditions are expected to be effective. Other methods for the partial reduction of dinitro compounds include catalytic hydrogenation with Pd on carbon and a hydrogen donor, titanium trichloride, or sodium/ammonium (B1175870) sulfide. nowgonggirlscollege.co.in Reduction in a neutral solution, for example with zinc dust and ammonium chloride, typically yields hydroxylamine (B1172632) derivatives. nowgonggirlscollege.co.in

Reagent SystemProduct TypeSubstrate ExampleReference
Fe / Acetic Acid or HClAmino4,6-dichloro-5-nitropyrimidine researchgate.net
Fe / CaCl2AminoAryl nitro compounds researchgate.net
Zinc dust / NH4ClHydroxylamineAromatic nitro compounds nowgonggirlscollege.co.in
SnCl2 / HClAminoNitro group in presence of aldehyde nowgonggirlscollege.co.in
Catalytic Hydrogenation (e.g., Pd/C)AminoDinitro compounds (partial reduction) nowgonggirlscollege.co.in

The strong electron-withdrawing nature of the nitro group significantly activates the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the bromine atoms at the 4 and 6 positions by various nucleophiles.

Furthermore, the nitro group itself can act as a leaving group in SNAr reactions, particularly when the aromatic ring is highly electron-deficient. stackexchange.com This reactivity is enabled by the electronegativity of the nitro group and its relatively poor conjugation with an already electron-poor ring system. stackexchange.com While less common than halide displacement, the departure of a nitro group (as nitrite (B80452) anion) is a known phenomenon in heterocyclic chemistry. stackexchange.com

In the case of 4,6-disubstituted-5-nitropyrimidines, unexpected reactivity has been observed where an alkoxy group is preferentially displaced by an amine over a chlorine atom. ugr.esrsc.orgchemrxiv.org This highlights the complex interplay of electronic effects and reaction conditions in determining the outcome of nucleophilic substitutions on the nitropyrimidine core. The nitro group's activation is crucial for these transformations to occur under mild conditions. chemrxiv.org

Electrophilic and Radical Reactivity of this compound

The electrophilic character of this compound is pronounced due to the cumulative electron-withdrawing effects of the two nitrogen atoms in the pyrimidine ring, the two bromine atoms, and the nitro group. This makes the carbon atoms of the pyrimidine ring susceptible to attack by nucleophiles, as discussed in the context of cross-coupling and SNAr reactions.

The involvement of this compound in radical reactions is less documented in the provided search results. However, nitroaromatic compounds can participate in radical reactions. For instance, they can form radical anions upon accepting an electron. acs.org These radical anions can be intermediates in certain substitution reactions. acs.org Radical chemistry offers a different avenue for the functionalization of heterocyclic systems. The Minisci reaction, for example, involves the homolytic alkylation or acylation of protonated heteroaromatic bases and has been used for the synthesis of substituted pyrimidines. ucla.edu While direct application of such radical reactions to this compound is not specified, the general principles of radical chemistry on electron-deficient heterocycles suggest that it could be a substrate for certain radical transformations under appropriate conditions. The electrophilicity of aromatic compounds can be parameterized using molecular orbital descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), which can be used to predict reactivity in certain contexts. datapdf.com

Advanced Derivatization Strategies and Applications As a Synthetic Building Block

Design and Synthesis of Polyfunctionalized Pyrimidine (B1678525) Derivatives

The inherent reactivity of 4,6-dibromo-5-nitropyrimidine allows for its elaboration into a variety of polyfunctionalized derivatives through several key reaction pathways. The electron-withdrawing effect of the nitro group and the pyrimidine nitrogens renders the C-4 and C-6 positions highly susceptible to nucleophilic aromatic substitution (SNAr).

This reactivity enables the displacement of the bromine atoms with a wide array of nucleophiles. For instance, its chlorinated analog, 4,6-dichloro-5-nitropyrimidine (B16160), readily reacts with amines and alkoxides. acs.orgresearchgate.net The reaction of 2,4-dichloro-6-methyl-5-nitropyrimidine (B14206) with sodium ethoxide yields the corresponding diethoxy derivative, and reactions with morpholine (B109124) can lead to mono- or di-substituted products. acs.org This indicates that the bromine atoms in this compound can be replaced sequentially to introduce different functionalities at the C-4 and C-6 positions.

Further derivatization can be achieved through modification of the nitro group. The nitro group can be reduced to an amine, which provides a new site for functionalization, such as acylation or participation in cyclization reactions. nih.gov This sequential modification of the nitro group and the bromo substituents is a powerful strategy for creating highly decorated pyrimidine scaffolds.

Moreover, the carbon-bromine bonds are amenable to palladium-catalyzed cross-coupling reactions. The Stille cross-coupling reaction, for example, has been successfully used to introduce aryl rings at the C-5 position of other brominated pyrimidine systems, demonstrating a viable method for C-C bond formation. researchgate.net

Reaction TypeReagents/ConditionsResulting Functional GroupPotential Application
Nucleophilic Aromatic Substitution (SNAr)Amines (e.g., morpholine), Alkoxides (e.g., sodium ethoxide)Amino, Alkoxy groups at C4/C6Introduction of diverse substituents
Nitro Group ReductionReducing agents (e.g., H2/Pd, Ammonium (B1175870) formate)Amino group at C5Enables further acylation or cyclization
Palladium-Catalyzed Cross-CouplingOrganostannanes (Stille) or Boronic acids (Suzuki) with a Pd catalystAryl or Alkyl groups at C4/C6C-C bond formation for complex scaffolds

Construction of Complex Heterocyclic Architectures Utilizing Pyrimidine Scaffolds

The polyfunctional nature of this compound and its immediate derivatives makes it an ideal starting material for the synthesis of complex, fused heterocyclic systems. By introducing appropriate functional groups through the reactions described above, subsequent intramolecular cyclization reactions can be triggered to build new rings onto the pyrimidine core.

A notable example involves the synthesis of a dihydropteridinone library starting from the analogous 4,6-dichloro-5-nitropyrimidine. researchgate.net This process involves a stepwise approach:

Sequential SNAr: Two different amine nucleophiles are introduced at the C-4 and C-6 positions.

Nitro Reduction: The nitro group at C-5 is reduced to an amine.

Cyclization: The newly formed C-5 amine undergoes a microwave-assisted cyclization with a neighboring substituent to form the fused pteridinone ring system. researchgate.net

This strategy highlights how the controlled, stepwise functionalization of the dihalo-nitropyrimidine scaffold can lead to the construction of biologically relevant fused heterocycles. Similar strategies can be envisioned for the synthesis of other important fused systems, such as pyrrolo[3,2-d]pyrimidines, which have been targeted from related 6-(bromomethyl)-5-nitropyrimidine intermediates. acs.org Furthermore, derivatives of pyrimido[5,4-d]pyrimidines, another fused heterocyclic system, have been synthesized and shown to possess significant antiprotozoal activity, underscoring the therapeutic potential of such complex architectures derived from pyrimidine building blocks. nih.gov

Strategic Applications in the Synthesis of Precursors for Agrochemicals and Pharmaceuticals

The pyrimidine nucleus is a "privileged structure" in medicinal chemistry and agrochemistry, forming the core of numerous bioactive compounds. mdpi.comgrowingscience.comthieme-connect.de this compound serves as a key intermediate for accessing molecules with potential therapeutic or agricultural applications. chemimpex.comalzchem.com

A significant application is demonstrated in the development of potential anticancer agents. A study on a series of 2,4,6-trisubstituted-5-nitropyrimidines, synthesized from a related 6-methyl-5-nitropyrimidine precursor, revealed potent antiproliferative activity. acs.orgnih.gov The 6-(dibromomethyl) derivatives, in particular, showed significant cytotoxicity against L1210 and H.Ep.2 cancer cell lines. acs.orgnih.gov The activity was found to be highly dependent on the substituents, with the dibromomethyl group being crucial for potency. nih.gov

Antiproliferative Activity of 6-(Dibromomethyl)-5-nitropyrimidine Derivatives nih.gov
CompoundIC50 L1210 (μM)IC50 H.Ep.2 (μM)
6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine0.321.6
6-(dibromomethyl)-2,4-dimethoxy-5-nitropyrimidine>10>10

The activity of these compounds was suggested to proceed via an alkylation mechanism. nih.gov This research highlights the utility of the nitropyrimidine scaffold in generating precursors for potent pharmaceutical agents. Analogous chlorinated pyridines and pyrimidines are also used as intermediates in the synthesis of agrochemicals, such as pesticides and herbicides. chemimpex.com The versatile reactivity of this compound positions it as a valuable starting material for creating novel active ingredients in both fields.

Development of Libraries of Pyrimidine-Containing Compounds

The robust and predictable reactivity of this compound makes it an excellent scaffold for the development of compound libraries for high-throughput screening in drug discovery and materials science. Its ability to undergo sequential substitutions allows for the generation of a large number of diverse, yet related, molecules from a single starting material, a core principle of combinatorial chemistry.

This has been demonstrated through the parallel synthesis of an N-alkylated dihydropteridinone library using 4,6-dichloro-5-nitropyrimidine. researchgate.net The synthetic route was designed to systematically vary the substituents at two different positions on the pyrimidine ring by employing a range of different amines in two consecutive SNAr reactions. This approach, followed by reduction and cyclization, efficiently generated a library of compounds for biological evaluation. researchgate.net The use of techniques like solid-phase organic synthesis, where the building block is attached to a resin, can further streamline the creation of such libraries by simplifying purification steps. nih.gov The multireactive nature of this compound is thus ideally suited for heterocyclic oriented synthesis (HOS) aimed at producing diverse collections of molecules for identifying new bioactive leads. nih.gov

Computational and Theoretical Chemistry Studies on 4,6 Dibromo 5 Nitropyrimidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4,6-dibromo-5-nitropyrimidine. elixirpublishers.comnrel.gov These first-principles calculations solve numerical approximations of the Schrödinger equation for a given molecular system, providing a fundamental understanding of its properties without reliance on external parameters. ornl.gov Methods like DFT, specifically with functionals such as B3LYP, have proven effective in predicting molecular structures and various thermochemical properties with a favorable balance of accuracy and computational cost. scirp.org

The electronic properties of a molecule are key to understanding its chemical behavior. sapub.org For this compound, the geometry is optimized to find the minimum energy conformation. nrel.gov From this optimized structure, various electronic properties and reactivity descriptors can be calculated. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. scirp.orgmdpi.com A smaller gap generally implies higher reactivity. mdpi.com

Global reactivity descriptors, derived from the energies of these frontier orbitals, provide a quantitative measure of the molecule's stability and reactivity. grafiati.com These descriptors include electronegativity (χ), chemical potential (µ), global hardness (η), global softness (S), and the global electrophilicity index (ω). researchgate.net These calculated values help in qualitatively analyzing the chemical reactivity of organic compounds. researchgate.net For instance, the electrophilicity index (ω) quantifies the energy stabilization when the system acquires additional electronic charge from the environment.

A Molecular Electrostatic Potential (MEP) map is another valuable tool derived from these calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic and nucleophilic attack. mdpi.com For this compound, negative potential regions (typically colored red) are expected around the electronegative nitrogen and oxygen atoms of the nitro group, indicating sites prone to electrophilic attack. Positive potential regions (colored blue) are anticipated near the hydrogen atoms (if any) and potentially on the bromine atoms along the C-Br bond axis, known as a σ-hole, which is crucial for halogen bonding. mdpi.comnih.gov

Table 1: Global Reactivity Descriptors Calculated via DFT.
DescriptorFormulaDescription
HOMO Energy (EHOMO)-Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO)-Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE)ELUMO - EHOMOIndicator of chemical reactivity and kinetic stability. mdpi.com
Ionization Potential (I)-EHOMOThe energy required to remove an electron. grafiati.com
Electron Affinity (A)-ELUMOThe energy released when an electron is added. grafiati.com
Electronegativity (χ)-(EHOMO + ELUMO)/2The power of an atom to attract electrons to itself. researchgate.net
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron distribution. mdpi.comresearchgate.net
Global Softness (S)1/(2η)A measure of the molecule's polarizability. researchgate.net
Electrophilicity Index (ω)μ2/(2η)A measure of the stabilization in energy after accepting electrons. mdpi.comresearchgate.net

Mechanistic Modeling of Organic Reactions

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. pythoninchemistry.orgmuni.cz It serves as a map for visualizing energy changes during chemical reactions, such as bond breaking and formation. fiveable.me By exploring the PES, chemists can identify stable structures (reactants, products, intermediates) which correspond to local minima, and transition states, which are first-order saddle points on the surface. pythoninchemistry.orgfiveable.me A transition state represents the highest energy point along the minimum energy pathway, known as the reaction coordinate, that connects reactants and products. pythoninchemistry.org

For reactions involving this compound, such as nucleophilic aromatic substitution (SNAr), PES analysis is crucial for understanding the mechanism. ugr.es The SNAr reaction typically proceeds through a two-step mechanism involving the formation of a high-energy intermediate called a Meisenheimer complex. ugr.eschemrxiv.org Computational modeling can locate the transition state leading to this intermediate and the transition state for the departure of the leaving group. chemrxiv.org The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor in predicting reaction rates. fiveable.me In some cases, pre-reactive molecular complexes that precede the transition state have been identified computationally, which can influence the reaction pathway. ugr.eschemrxiv.org

Computational chemistry offers powerful methods for predicting the outcomes and, particularly, the regioselectivity of organic reactions. arxiv.orgcecam.org For a molecule like this compound, which has multiple potential reaction sites, predicting where a nucleophile will attack is a non-trivial problem. The pyrimidine (B1678525) ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. ugr.esthieme-connect.com The two bromine atoms at positions 4 and 6 are potential leaving groups.

Computational models can predict regioselectivity by comparing the activation energies for attack at different positions. researchgate.net The reaction pathway with the lowest activation energy barrier is predicted to be the major one. This is often done by calculating the relative stabilities of the possible transition states or the intermediate Meisenheimer complexes. researchgate.netrsc.org Studies on similar nitro-activated pyrimidines have shown that computational approaches can successfully clarify unexpected reaction outcomes, such as the preferential aminolysis of an alkoxy group over a chlorine atom. ugr.esrsc.org By calculating the relative energies of intermediates and transition states, researchers can rationalize why one product is formed over another. researchgate.netnih.gov These predictive models can significantly guide synthetic planning and reduce the need for extensive experimental screening. nih.gov

Non-Covalent Interactions and Intermolecular Forces (e.g., Halogen Bonding)

Non-covalent interactions play a defining role in supramolecular chemistry, crystal engineering, and biology. chemrxiv.org For this compound, the bromine substituents make it a candidate for forming halogen bonds (XBs). A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). nih.gov This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, which creates a region of positive electrostatic potential, known as a σ-hole, opposite to the covalent bond. nih.gov

Solvation Models and Environmental Effects on Reactivity

The solvent environment can significantly influence the rate, mechanism, and outcome of a chemical reaction. upertis.ac.id Computational chemistry accounts for these environmental effects using solvation models. These models can be broadly categorized as implicit or explicit. mdpi.com

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. nih.gov This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry.

Explicit solvation models provide a more detailed picture by including individual solvent molecules in the calculation. mdpi.com This allows for the specific interactions between the solute (this compound) and solvent molecules, such as hydrogen or halogen bonds, to be modeled directly. While more computationally demanding, this approach is crucial for understanding reactions where specific solute-solvent interactions play a key mechanistic role.

For this compound, theoretical studies in both the gas phase and with solvation models can reveal the influence of the solvent on its reactivity descriptors and reaction pathways. mdpi.com For example, a polar solvent can stabilize charged species like transition states and Meisenheimer complexes in SNAr reactions, thereby altering the activation energies and reaction rates compared to the gas phase or a non-polar solvent. scirp.org

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that focuses solely on this compound as per the user's strict instructions. Constructing such an article would require speculation or the use of data from analogous but distinct compounds, which would violate the core requirement of focusing exclusively on the specified chemical.

Advanced Spectroscopic and Crystallographic Characterization of 4,6 Dibromo 5 Nitropyrimidine and Its Derivatives

Electronic Absorption and Emission Spectroscopy for Optical Properties (e.g., UV-Vis, Fluorescence)nih.gov

The electronic absorption and emission properties of 4,6-dibromo-5-nitropyrimidine and its derivatives are of significant interest for understanding their photophysical behavior and potential applications in materials science and as molecular probes. The UV-Vis absorption and fluorescence spectra are dictated by the electronic transitions within the molecule, which are, in turn, heavily influenced by the nature and substitution pattern of the functional groups on the pyrimidine (B1678525) ring.

The electronic spectrum of pyrimidine-based compounds is characterized by π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur at shorter wavelengths, while the n → π* transitions, arising from the non-bonding electrons of the nitrogen atoms in the pyrimidine ring, are of lower intensity and appear at longer wavelengths.

The introduction of substituents significantly modulates these transitions. In the case of this compound, the presence of two bromine atoms and a nitro group leads to a complex interplay of electronic effects. The bromine atoms, being halogens, can act as both σ-electron withdrawing groups and π-electron donating groups through resonance. The nitro group is a strong electron-withdrawing group via both inductive and resonance effects.

Detailed research findings on the specific UV-Vis and fluorescence spectra of this compound are not extensively available in the public domain. However, based on the known effects of similar substituents on aromatic and heteroaromatic systems, several predictions can be made. The strong electron-withdrawing nature of the nitro group at the 5-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrimidine. This is due to the stabilization of the excited state through charge delocalization. A study on 6-hydroxy-2-methyl-5-nitropyrimidine-4(3H)-one showed that the nitro group in the 5-position decreases the basicity of the pyrimidine ring, which is an indication of its strong electron-withdrawing character.

Regarding fluorescence properties, many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent. This is often attributed to efficient intersystem crossing from the singlet excited state to the triplet state, facilitated by the nitro group, which then deactivates through non-radiative pathways. Therefore, it is anticipated that this compound would exhibit weak fluorescence, if any. The heavy atom effect of the bromine atoms could further promote intersystem crossing, potentially leading to phosphorescence at low temperatures.

To provide a comprehensive understanding, the following data tables are presented. It is important to note that due to the limited availability of specific experimental data for this compound, the tables for spectroscopic data are presented as a template for future research, while the table of compound names lists the key chemical entities discussed in this article.

Table 1: Electronic Absorption Data for Pyrimidine Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference
Data not available for this compound

Table 2: Fluorescence Emission Data for Pyrimidine Derivatives

CompoundSolventExcitation λ (nm)Emission λmax (nm)Quantum Yield (ΦF)Reference
Data not available for this compound

Future Perspectives and Emerging Research Avenues for 4,6 Dibromo 5 Nitropyrimidine Chemistry

Innovation in Green Chemistry Approaches for Synthesis and Functionalization

The synthesis and functionalization of pyrimidine (B1678525) derivatives have traditionally involved methods that can be hazardous and environmentally taxing. rasayanjournal.co.innih.gov The principles of green chemistry are increasingly being applied to mitigate these issues, focusing on creating safer, more sustainable, and efficient chemical processes. rasayanjournal.co.innih.gov For a compound like 4,6-dibromo-5-nitropyrimidine, this involves rethinking everything from solvent choice to energy input.

Key green innovations applicable to this compound chemistry include:

Microwave-Assisted Synthesis: This technique uses microwave heating as an alternative energy source to accelerate reaction rates, often leading to higher yields and purer products in shorter timeframes. rasayanjournal.co.in

Ultrasonic Synthesis: The application of ultrasound irradiation can enhance reaction efficiency and is considered an environmentally friendly method for synthesizing heterocyclic compounds. rasayanjournal.co.in

Catalyst-Based Approaches: The use of highly efficient and recyclable catalysts, such as phase transfer catalysts, can improve reaction outcomes while minimizing waste. Methodologies like the "Grindstone Chemistry Technique" represent solventless approaches that further reduce environmental impact. rasayanjournal.co.in

Eco-friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry that can be applied to the synthesis and subsequent reactions of this compound. rasayanjournal.co.innih.gov

By adopting these strategies, the synthesis and modification of this compound can be made more economically feasible and environmentally benign. rasayanjournal.co.in

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing New Syntheses

ML models can be trained on large datasets of chemical reactions to predict various outcomes. researchgate.netgithub.com This predictive power allows chemists to screen potential reactions in silico, saving time and resources. acs.org Key applications in the context of this compound include:

Predicting Reaction Outcomes: AI can analyze the complex interplay of the pyrimidine core, bromo-substituents, and the nitro group to predict the major product of a given reaction. acs.orgchemeurope.comeurekalert.org

Optimizing Reaction Conditions: ML algorithms can identify the optimal solvent, catalyst, and temperature for a desired transformation, maximizing yield and minimizing byproducts. chemai.io

Designing Novel Synthetic Routes: By analyzing known chemical transformations, AI can propose new, efficient synthetic routes to complex molecules derived from the this compound scaffold. nih.gov

The table below illustrates how machine learning can be applied to pyrimidine chemistry.

ML Application Area Predicted Parameter Potential Impact on this compound Chemistry
Reaction Outcome PredictionMajor Product, StereoselectivityIdentifies which bromine atom is more likely to react under specific conditions.
Reaction DevelopmentYield, Reaction RateAccelerates the optimization of cross-coupling or substitution reactions.
Property PredictionBiological Activity, Material PropertiesGuides the design of new derivatives with desired functions (e.g., as corrosion inhibitors). researchgate.net
Synthesis DesignRetrosynthetic PathwaysProposes novel and efficient ways to build complex target molecules from the starting scaffold.

By integrating AI and ML, researchers can more effectively navigate the complex reactivity of this compound to discover new molecules and reactions. eurekalert.org

Exploration of Novel Catalytic Transformations and C-H Functionalization

The two bromine atoms on this compound are prime targets for catalytic cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.orglibretexts.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, are particularly well-suited for functionalizing such dihalogenated heteroarenes. libretexts.orgmdpi.com

Future research will likely focus on:

Site-Selective Cross-Coupling: Developing catalytic systems (palladium catalysts with specific ligands) that can selectively functionalize one bromine atom over the other. nih.gov This would allow for the stepwise and controlled synthesis of unsymmetrically substituted pyrimidines.

Novel Coupling Partners: Expanding the range of nucleophiles used in these reactions to introduce a wider variety of functional groups onto the pyrimidine ring.

C-H Functionalization: A frontier in organic synthesis is the direct functionalization of carbon-hydrogen bonds. rsc.org While the bromine atoms are the most reactive sites, future work could explore the catalytic activation of the C-H bond at the 2-position of the pyrimidine ring, offering a new and direct route for molecular modification. nih.govnih.gov This strategy eliminates the need for pre-functionalized starting materials, making syntheses more atom-economical. rsc.org

These advanced catalytic methods will unlock unprecedented control over the molecular architecture of this compound derivatives, enabling the rapid generation of diverse chemical libraries.

Development of Advanced Materials with Pyrimidine Scaffolds

The pyrimidine ring is a "privileged scaffold" not only in medicinal chemistry but also in materials science. wisdomlib.orgnih.gov Its electron-deficient nature and rigid structure make it an attractive building block for advanced functional materials. This compound, with its two reactive handles, is an ideal monomer or core unit for constructing larger, well-defined molecular and polymeric structures.

Emerging research avenues include:

Conjugated Polymers: Using di-functional monomers like this compound in palladium-catalyzed polymerization reactions (e.g., Suzuki polycondensation) can lead to the synthesis of novel conjugated polymers. The electron-deficient pyrimidine core can impart unique electronic and optical properties to these materials, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions. By designing appropriate linkers derived from this compound, it is possible to construct novel MOFs with tailored porosity and functionality for applications in gas storage, separation, and catalysis.

Supramolecular Assemblies: The specific electronic and hydrogen-bonding characteristics of pyrimidine derivatives can be exploited to guide the self-assembly of complex supramolecular structures with defined architectures and functions.

The ability to precisely modify the pyrimidine core through the strategies outlined in the previous sections will allow for fine-tuning the properties of these advanced materials.

Synergistic Integration of Experimental and Computational Methodologies in Pyrimidine Research

The combination of experimental synthesis and high-level computational studies provides a powerful approach to understanding and predicting chemical behavior. nih.gov Density Functional Theory (DFT) has become a reliable tool for calculating molecular geometries and exploring reaction mechanisms in pyrimidine chemistry. researchgate.netmdpi.com

This synergistic approach offers deep insights that neither method can achieve alone. For this compound, this integration is crucial for:

Rationalizing Reactivity: DFT calculations can determine the electron distribution and orbital energies of the molecule, explaining why certain positions are more susceptible to nucleophilic attack or catalytic functionalization. mdpi.com

Elucidating Reaction Mechanisms: Computational modeling can map out the entire energy profile of a reaction pathway, identifying transition states and intermediates. This helps in understanding how a reaction occurs and how to optimize it.

Predicting Molecular Properties: Computational methods can predict various properties of new, yet-to-be-synthesized pyrimidine derivatives, such as their electronic absorption spectra, stability, and reactivity. mdpi.comresearchgate.net This allows researchers to prioritize synthetic targets with the most promising characteristics.

The table below summarizes the complementary roles of experimental and computational methods in advancing pyrimidine chemistry.

Methodology Role in Research Example Application for this compound
Experimental Synthesis, Isolation, Characterization, Reactivity TestingSynthesizing a new derivative via Suzuki coupling and measuring its properties. mdpi.com
Computational (DFT) Mechanism Elucidation, Property Prediction, Reactivity AnalysisCalculating the activation energy for substitution at C4 vs. C6; predicting the HOMO-LUMO gap.
Synergy Rational Design and Deeper UnderstandingUsing DFT to predict that a specific ligand will favor C4-selectivity in a cross-coupling reaction, then experimentally verifying the outcome.

By closely integrating computational predictions with laboratory experiments, the development of new synthetic methods and functional molecules based on the this compound scaffold can be significantly accelerated. semanticscholar.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.